N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Physicochemical profiling Drug-likeness Permeability prediction

Sourcing truly novel scaffolds for diversity screening is often hindered by library redundancy. CAS 361172-95-4 addresses this gap with a structurally unique benzothiazole-thiazole-indoline sulfonylbenzamide scaffold - no close analogs (Tanimoto >0.85) with annotated bioactivity exist in PubChem. • Confirmed scaffold novelty via PubChem similarity search; zero characterized analogs. • XLogP3-AA 5.0 & TPSA 157 Ų support use as a permeability/solubility calibration standard. • Suitable as a negative control post-validation in the end user's assay system. Supplied as a research-grade building block with reliable global fulfillment.

Molecular Formula C25H18N4O3S3
Molecular Weight 518.62
CAS No. 361172-95-4
Cat. No. B2393490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
CAS361172-95-4
Molecular FormulaC25H18N4O3S3
Molecular Weight518.62
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
InChIInChI=1S/C25H18N4O3S3/c30-23(28-25-27-20(15-33-25)24-26-19-6-2-4-8-22(19)34-24)17-9-11-18(12-10-17)35(31,32)29-14-13-16-5-1-3-7-21(16)29/h1-12,15H,13-14H2,(H,27,28,30)
InChIKeyJRTFXAVOGYDVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

361172-95-4 Baseline Overview


N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 361172-95-4) is a synthetic small molecule featuring a benzothiazole-thiazole core linked to an indoline sulfonyl benzamide. Its molecular formula is C25H18N4O3S3, with a molecular weight of 518.6 g/mol and a computed XLogP3-AA of 5.0 [1]. The compound is cataloged in authoritative chemistry databases but lacks publicly indexed bioactivity annotations or mechanism-of-action assignments in those repositories [1]. This evidence guide evaluates whether any quantifiable, verifiable differentiation exists that would justify its scientific procurement over close analogs.

1 Chemical diversity screening workflow — unique scaffold with no close active analogs indexed
2 Computed property reference available for permeability and solubility model calibration
3 No pre-existing bioactivity annotations — requires user screening for target identification

Generic Substitution Limitations for 361172-95-4


Within the benzothiazole-sulfonamide chemical space, even minor structural variations can produce dramatic shifts in target engagement, physicochemical properties, and ADME profiles. However, for the specific compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, publicly available primary research literature, patents, and authoritative bioactivity databases do not currently provide quantitative comparator evidence to support a claim that it offers differentiated performance over named analogs [1]. The distinct indoline-sulfonyl substitution pattern present in this compound is not matched by any close analog with published comparative data. Until such data emerge, generic substitution cannot be assessed for this specific entity, making any procurement decision reliant on the user's own screening campaigns rather than on pre-existing differential evidence [1].

Scaffold uniqueness means no direct replacement with characterized analogs exists — substitution may require de novo validation
Absence of published comparative data prevents assessment of target engagement or property differences against similar compounds
Procurement decisions cannot rely on pre-existing differential evidence — user screening campaigns remain the sole basis for comparison

Quantitative Differentiation Evidence


Computed LogP and TPSA Baseline

The compound has a computed XLogP3-AA of 5.0 and a topological polar surface area (TPSA) of 157 Ų, based on PubChem's computed descriptors [1]. No experimental logP or permeability data were found for this compound. In the absence of a directly tested comparator, these values can be contextually benchmarked against the broader benzothiazole-sulfonamide class, where typical TPSA values range between 80 and 140 Ų, and logP values often fall between 2.5 and 4.5. The higher computed lipophilicity and larger TPSA of this compound may influence membrane permeability and solubility, but without experimental corroboration, this remains a class-level inference [1].

Computed LogP & TPSA
Class-level inference
XLogP3 = 5.0 | TPSA = 157 Ų
Higher computed lipophilicity and polarity vs typical benzothiazole-sulfonamide class range
No experimental logP or permeability data; class baseline is estimated, not experimentally confirmed
Physicochemical profiling Drug-likeness Permeability prediction

Structural Uniqueness in Chemical Space

A substructure search in PubChem reveals that the combination of a benzo[d]thiazol-2-yl group directly linked to a thiazol-2-yl amine, further substituted with a 4-(indolin-1-ylsulfonyl)benzamide, is not present in any other compound indexed in PubChem as of the database release date [1]. No close analog (Tanimoto similarity > 0.85) with published bioactivity data was identified. This indicates that the compound occupies a unique position in chemical space relative to characterized library members.

Scaffold Uniqueness
Data to verify
0 analogs with bioactivity data (Tanimoto > 0.85)
Novel chemical space positioning — no well-characterized analog in PubChem
Source-specific database review; similarity search limited to PubChem-indexed compounds
Chemical diversity Scaffold novelty Library design

Application Scenarios for 361172-95-4


Phenotypic Screening for Novel Bioactivity

The compound's unique scaffold, with no close active analogs documented in PubChem, makes it suitable for inclusion in diversity-oriented screening libraries aimed at discovering unprecedented target interactions. Procurement for high-throughput phenotypic assays is justified where scaffold novelty is the primary selection criterion [1].

Property Benchmarking and Model Compound

With a computed XLogP3-AA of 5.0 and TPSA of 157 Ų, this compound can serve as a reference standard for calibrating computational permeability or solubility models within benzothiazole-containing compound series, provided the user validates the computed values experimentally [1].

Negative Control or Tool Compound

Given the absence of known potent bioactivity, the compound may be utilized as a negative control in assays where a structurally related but biologically inert molecule is required, once its inactivity is confirmed in the specific assay system by the end user [1].

Application
Selection Property
Validation Focus
Phenotypic screening
Scaffold novelty
Diversity-oriented library fit
Property benchmarking
Computed property reference
Experimental validation of computed values
Negative control
Reported inactivity context
Assay-specific inactivity confirmation
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